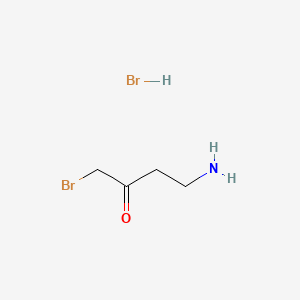

4-amino-1-bromobutan-2-one hydrobromide

Description

Properties

IUPAC Name |

4-amino-1-bromobutan-2-one;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO.BrH/c5-3-4(7)1-2-6;/h1-3,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNFJWUBWZVCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

This method involves the substitution of a hydroxyl group with bromine via an acid-catalyzed SN₂ mechanism. The synthesis begins with 4-hydroxybutan-2-one , which is treated with hydrobromic acid (HBr) in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The sulfuric acid protonates the hydroxyl group, converting it into a better leaving group (water), while the bromide ion acts as the nucleophile:

The resulting 1-bromobutan-2-one is subsequently aminated at position 4 using aqueous ammonia (NH₃) under reflux. The amine group displaces a hydrogen atom via a radical-mediated mechanism, forming 4-amino-1-bromobutan-2-one . Finally, treatment with excess HBr yields the hydrobromide salt.

Optimization and Challenges

-

Temperature Control : Maintaining the reaction mixture at 0–5°C during bromination prevents side reactions such as oxidation or dimerization.

-

Catalyst Ratio : A 1:1 molar ratio of H₂SO₄ to HBr ensures efficient protonation without excessive acid degradation.

-

Yield : Typical yields range from 55–65%, limited by competing elimination reactions forming α,β-unsaturated ketones.

Reductive Amination of 1-Bromo-4-nitrobutan-2-one

Synthesis Pathway

This two-step approach begins with the nitration of 1-bromobutan-2-one using nitric acid (HNO₃) and sulfuric acid, introducing a nitro group at position 4:

The nitro intermediate is then reduced to an amine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst:

The product is isolated as the hydrobromide salt by precipitation with HBr.

Advantages and Limitations

-

Yield : Higher yields (70–75%) compared to Method 1 due to fewer side reactions.

-

Safety Concerns : Nitration requires stringent temperature control (<10°C) to avoid exothermic runaway reactions.

Direct Amination of 1,4-Dibromobutan-2-one

Halogen Exchange and Amination

In this method, 1,4-dibromobutan-2-one undergoes selective substitution at position 4 using ammonia in tetrahydrofuran (THF):

The reaction proceeds via an SN₂ mechanism, with the amine nucleophile attacking the less sterically hindered position 4. The hydrobromide salt forms spontaneously due to excess HBr in the reaction medium.

Critical Parameters

-

Solvent Choice : Polar aprotic solvents like THF enhance nucleophilicity and reaction rate.

-

Byproduct Management : Unreacted 1,4-dibromobutan-2-one is removed via fractional crystallization.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 55–65% | 70–75% | 60–68% |

| Reaction Time | 8–10 hours | 12–14 hours | 6–8 hours |

| Safety Risks | Moderate | High | Low |

| Scalability | Limited | Moderate | High |

Industrial-Scale Production Insights

Large-scale synthesis prioritizes Method 3 due to its shorter reaction time and simpler workup. Recent advancements include:

Chemical Reactions Analysis

Types of Reactions: 4-amino-1-bromobutan-2-one hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, and mild heating.

Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.

Oxidation: Potassium permanganate, acidic or basic medium, room temperature to slightly elevated temperatures.

Major Products:

Substitution: Various substituted butanones depending on the nucleophile used.

Reduction: 4-amino-1-butanol.

Oxidation: 4-nitro-1-bromobutan-2-one.

Scientific Research Applications

4-amino-1-bromobutan-2-one hydrobromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-1-bromobutan-2-one hydrobromide involves its reactivity due to the presence of both the amino and bromine groups. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on C₁₀H₁₄ClN₂O · 2HCl.

Key Observations:

Morpholine vs. Pyridine/Pyrimidine Substituents :

- The morpholine ring in the target compound improves water solubility compared to pyridin-2-ylmethoxy analogs (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)aniline) due to its tertiary amine and hydrogen-bonding capacity. However, pyridine-containing analogs exhibit stronger π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets in kinase inhibitors .

- In contrast, pyrimidine-based derivatives (e.g., 5-bromo-4-N-[3-chloro-4-(pyridin-2-ylmethoxy)-phenyl]-pyrimidine-2,4-diamine) prioritize nucleic acid mimicry, making them suitable for targeting DNA/RNA-associated enzymes .

Halogen Effects (Cl vs. F vs. CF₃) :

- The 3-chloro substituent in the target compound provides moderate electron-withdrawing effects, stabilizing the aromatic ring for electrophilic substitution. Fluorine analogs (e.g., 3-chloro-4-fluoroaniline) exhibit stronger electronegativity, which can alter reaction kinetics in reductive aminations .

- Trifluoromethyl groups (e.g., 4-(trifluoromethyl)aniline hydrochloride) drastically increase lipophilicity and metabolic stability, favoring agrochemical applications .

Salt Forms (Dihydrochloride vs. Hydrochloride): The dihydrochloride form of the target compound enhances aqueous solubility (critical for drug formulation) compared to mono-hydrochloride salts like 4-(trifluoromethyl)aniline hydrochloride. However, it may introduce challenges in crystallization during synthesis .

Q & A

Q. What regulatory guidelines apply to animal studies involving this compound?

- Methodology : Follow institutional IACUC protocols for humane endpoints (e.g., weight loss >20%). For neurotoxicity assessments, include sham-operated controls and minimize group sizes (n ≥ 6) per the 3Rs principle. Document compliance with FDA guidelines for non-clinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.